2-Azaspiro[4.4]nonane-4-carboxylic acid
CAS No.: 1343864-38-9
Cat. No.: VC2469340
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1343864-38-9 |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 2-azaspiro[4.4]nonane-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO2/c11-8(12)7-5-10-6-9(7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12) |
| Standard InChI Key | DMFMLGZCITVPRB-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)CNCC2C(=O)O |
| Canonical SMILES | C1CCC2(C1)CNCC2C(=O)O |
Introduction
2-Azaspiro[4.4]nonane-4-carboxylic acid is a heterocyclic compound featuring a spirocyclic structure with a nitrogen atom embedded within one of its rings. This compound is of interest in organic chemistry due to its unique structural properties and potential applications in medicinal chemistry. The molecular formula of 2-Azaspiro[4.4]nonane-4-carboxylic acid is C9H15NO2, indicating it contains nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Synthesis and Chemical Reactivity
The synthesis of 2-Azaspiro[4.4]nonane-4-carboxylic acid typically involves complex organic synthesis techniques. These methods often include nucleophilic substitutions and cyclization reactions, which are common in the formation of spirocyclic compounds. The reactivity of this compound is influenced by its spirocyclic structure, allowing for various transformations that can be leveraged in medicinal chemistry applications.
Applications in Medicinal Chemistry
2-Azaspiro[4.4]nonane-4-carboxylic acid and its derivatives are of interest in medicinal chemistry due to their potential biological activities. Compounds with similar structural motifs often exhibit pharmacological effects by interacting with biological targets such as receptors and enzymes. Research into these interactions is crucial for understanding the therapeutic potential of these compounds.
Related Compounds and Comparison
Several compounds share structural similarities with 2-Azaspiro[4.4]nonane-4-carboxylic acid, each with unique properties and potential applications:
Safety and Handling
Handling 2-Azaspiro[4.4]nonane-4-carboxylic acid requires caution due to its chemical properties. While specific safety data sheets (SDS) for this compound may not be readily available, general precautions for handling organic acids and heterocyclic compounds should be followed. This includes wearing protective gear and ensuring proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume